3,4,5-triethoxy-N-(2-methoxy-5-nitrophenyl)benzamide
Description
Properties
IUPAC Name |
3,4,5-triethoxy-N-(2-methoxy-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7/c1-5-27-17-10-13(11-18(28-6-2)19(17)29-7-3)20(23)21-15-12-14(22(24)25)8-9-16(15)26-4/h8-12H,5-7H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNWEQFEDQBNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-triethoxy-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the following steps:
Methoxylation: The methoxy group is introduced via methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Ethoxylation: The ethoxy groups are introduced through ethylation using ethyl iodide or ethyl bromide in the presence of a base.
Amidation: The final step involves the formation of the benzamide by reacting the substituted aromatic compound with an amine under suitable conditions, often using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and protein-ligand interactions.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
- Utilized in the design and synthesis of novel pharmaceuticals.
Industry:
- Applied in the development of advanced materials with specific properties, such as polymers and coatings.
- Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular processes. The presence of multiple functional groups allows it to form various interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, with its targets. These interactions can lead to changes in the activity or conformation of the target molecules, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Benzamides
Roflumilast (PDE4 Inhibitor)
Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide) is a potent PDE4 inhibitor (IC₅₀: 0.8 nM) with anti-inflammatory properties. Unlike 3,4,5-triethoxy-N-(2-methoxy-5-nitrophenyl)benzamide, roflumilast’s difluoromethoxy and dichloropyridyl groups enhance selectivity for PDE4, whereas the triethoxy groups in the target compound may favor interactions with hydrophobic binding pockets in other targets like mGlu5 or histone acetyltransferases (HATs) .
PCAF HAT Inhibitors (e.g., Compound 17 in )
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (79% inhibition at 100 µM) demonstrates that long acyl chains and carboxyphenyl groups enhance PCAF HAT inhibition. In contrast, the triethoxy groups in this compound lack acidic protons but may contribute to hydrophobic interactions, albeit with reduced polarity compared to carboxylate-containing analogs .
mGlu5 PAMs (Positive Allosteric Modulators)
Benzamides like CPPHA share a backbone similar to the target compound but differ in substituents.
Pharmacokinetic and Toxicity Profiles
- Toxicity: Benzamide neuroleptics (e.g., sulpiride) highlight the importance of substituent choice in minimizing off-target effects. The nitro group in the target compound may raise genotoxicity concerns unless metabolically detoxified .
Data Table: Key Comparative Properties of Benzamide Derivatives
Biological Activity
Overview
3,4,5-triethoxy-N-(2-methoxy-5-nitrophenyl)benzamide is a synthetic organic compound notable for its unique chemical structure, which includes ethoxy, methoxy, and nitro functional groups attached to a benzamide core. This compound has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.41 g/mol. The compound features three ethoxy groups and one methoxy group on the benzene ring, along with a nitro group that significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can undergo reduction to form an amine derivative, which may enhance its binding affinity to various enzymes and receptors. The ethoxy groups may improve the compound's solubility and bioavailability, facilitating its absorption and effectiveness in biological contexts.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via p53 activation |
| U-937 | 10.38 | Inhibition of cell proliferation |
| A549 | 12.50 | Cell cycle arrest at G1 phase |
Flow cytometry analyses indicated that this compound induces apoptosis in a dose-dependent manner across multiple cancer cell lines, suggesting a promising avenue for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results indicate that it exhibits inhibitory effects against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest potential applications in treating infections caused by resistant bacterial strains .
Case Studies
- Cancer Treatment Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in increased levels of apoptotic markers such as cleaved caspase-3 and PARP. This indicates that the compound may activate apoptotic pathways effectively .
- Antimicrobial Efficacy Assessment : In a comparative study against standard antibiotics, the compound showed superior activity against Staphylococcus aureus compared to ampicillin, highlighting its potential as an alternative therapeutic agent .
Q & A
Q. What synthetic routes are recommended for preparing 3,4,5-triethoxy-N-(2-methoxy-5-nitrophenyl)benzamide?
Methodological Answer: The synthesis typically involves coupling a substituted benzoic acid derivative with an aniline moiety. For example:
Precursor Preparation : Start with 3,4,5-triethoxybenzoic acid (or its acid chloride) and 2-methoxy-5-nitroaniline.
Coupling Reaction : Use carbodiimide crosslinkers (e.g., EDC/HOBt) or thionyl chloride to activate the carboxylic acid group for amide bond formation .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
Characterization : Confirm purity via HPLC and structural integrity using -NMR, -NMR, and IR spectroscopy .
Q. How can the crystalline structure of this compound be resolved experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
Crystallization : Grow crystals via slow evaporation (e.g., dichloromethane/methanol).
Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100–298 K.
Refinement : Process data with SHELXL or SHELXTL for structure solution and refinement. Validate using R-factor metrics (<0.08) and residual electron density maps .
Q. What analytical techniques are critical for assessing physicochemical properties like hydrophobicity?
Methodological Answer:
- Reverse-Phase Thin-Layer Chromatography (RP-TLC) :
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with bacterial enzyme targets (e.g., AcpS-PPTase)?
Methodological Answer:
Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding poses against AcpS-PPTase (PDB: 1QR0).
Molecular Dynamics (MD) : Simulate ligand-protein stability in GROMACS (20–100 ns trajectories) with AMBER force fields.
Validation : Cross-reference with experimental IC values from enzyme inhibition assays (e.g., fluorescence-based activity monitoring) .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization :
- Dose-Response Analysis : Perform dose-dependent MIC (Minimum Inhibitory Concentration) assays with triplicate technical replicates.
- Mechanistic Follow-Up : Use isothermal titration calorimetry (ITC) to measure binding affinity discrepancies .
Q. How does substituent geometry influence the compound’s molecular recognition in host-guest complexes?
Methodological Answer:
Structural Optimization : Perform DFT calculations (Gaussian 09, B3LYP/6-31G*) to analyze torsion angles and substituent spatial arrangement.
Supramolecular Studies : Synthesize crown ether derivatives (e.g., benzo-15-crown-5 analogs) and measure stability constants () with alkali metals (Li, Na) via UV-vis titration .
Crystallographic Validation : Compare SC-XRD data of free ligand vs. metal complexes to identify conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
